![molecular formula C16H19N5O B2784131 N-[2-(4-Methylpiperazin-1-YL)pyrimidin-5-YL]benzamide CAS No. 1421509-26-3](/img/structure/B2784131.png)
N-[2-(4-Methylpiperazin-1-YL)pyrimidin-5-YL]benzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-[2-(4-Methylpiperazin-1-YL)pyrimidin-5-YL]benzamide is an organic compound belonging to the class of benzanilides. These compounds are characterized by an anilide group where the carboxamide group is substituted with a benzene ring. This compound is known for its potential therapeutic applications, particularly in the treatment of certain types of cancer due to its ability to inhibit specific tyrosine kinases .
作用机制
Target of Action
The primary target of N-(2-(4-methylpiperazin-1-yl)pyrimidin-5-yl)benzamide is tyrosine kinases . Tyrosine kinases are enzymes that can transfer a phosphate group from ATP to a protein in a cell, a process known as phosphorylation. This action plays a significant role in various cellular processes, including cell signaling, growth, and division .
Mode of Action
N-(2-(4-methylpiperazin-1-yl)pyrimidin-5-yl)benzamide specifically binds to an inactive Abelson tyrosine kinase domain, characteristic for this gene, through numerous hydrogen bonds, hydrophobic C–H…π and π…π interactions . This binding inhibits the activity of tyrosine kinases, thereby disrupting the phosphorylation process .
Result of Action
The inhibition of tyrosine kinases by N-(2-(4-methylpiperazin-1-yl)pyrimidin-5-yl)benzamide can disrupt various cellular processes, potentially leading to a halt in cell growth and division . This could make the compound useful in the treatment of diseases characterized by uncontrolled cell growth, such as cancer .
准备方法
The synthesis of N-[2-(4-Methylpiperazin-1-YL)pyrimidin-5-YL]benzamide typically involves a convergent approach. One common method includes the coupling of an amine and a carboxylic acid precursor using N,N’-carbonyldiimidazole (CDI) as a condensing agent . The intermediates required for this synthesis can be prepared through various efficient methods, including nucleophilic substitution and reduction reactions . Industrial production methods often involve large-scale reactions with careful control of reaction conditions to ensure high yield and purity .
化学反应分析
N-[2-(4-Methylpiperazin-1-YL)pyrimidin-5-YL]benzamide undergoes several types of chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Common reducing agents include hydrazine hydrate and iron(III) chloride.
Substitution: This compound can undergo nucleophilic substitution reactions, often using reagents like sodium hydroxide or potassium carbonate.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding N-oxides, while reduction can produce amines .
科学研究应用
N-[2-(4-Methylpiperazin-1-YL)pyrimidin-5-YL]benzamide has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its interactions with various biological targets, including enzymes and receptors.
Industry: The compound is used in the development of pharmaceuticals and other chemical products.
相似化合物的比较
N-[2-(4-Methylpiperazin-1-YL)pyrimidin-5-YL]benzamide is often compared with other tyrosine kinase inhibitors such as imatinib. Other similar compounds include dasatinib and nilotinib, which also inhibit tyrosine kinases but have different efficacy and side effect profiles .
Similar Compounds
- Imatinib
- Dasatinib
- Nilotinib
These compounds highlight the uniqueness of this compound in terms of its specific molecular interactions and therapeutic applications .
属性
IUPAC Name |
N-[2-(4-methylpiperazin-1-yl)pyrimidin-5-yl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19N5O/c1-20-7-9-21(10-8-20)16-17-11-14(12-18-16)19-15(22)13-5-3-2-4-6-13/h2-6,11-12H,7-10H2,1H3,(H,19,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MJRCIODPCAYLAK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C2=NC=C(C=N2)NC(=O)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19N5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
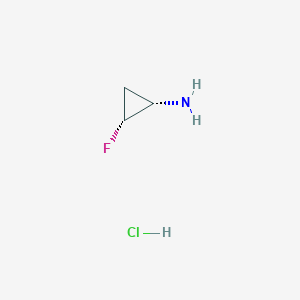
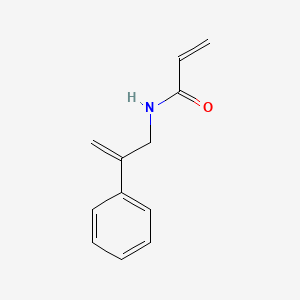
![N-[(2E)-3-methanesulfonylprop-2-en-1-yl]-2,6,8-trimethylquinoline-4-carboxamide](/img/structure/B2784053.png)
![2-(2-Chloro-6-fluorophenyl)-N-[(2,5-dimethylfuran-3-YL)methyl]acetamide](/img/structure/B2784054.png)
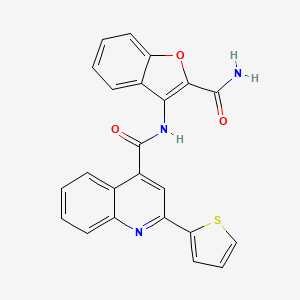

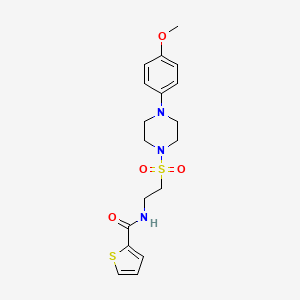
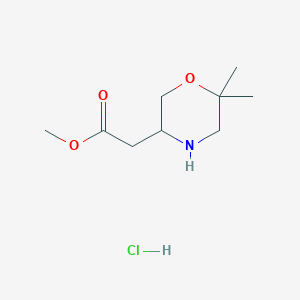
![1-(adamantane-1-carbonyl)-2-{[(4-methylphenyl)methyl]sulfanyl}-4,5-dihydro-1H-imidazole](/img/structure/B2784062.png)
![ethyl 5-(2,2-diphenylacetamido)-4-oxo-3-phenyl-3H,4H-thieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2784064.png)
![methyl 3-(2H-1,3-benzodioxol-5-yl)-2-[4-(3-methylphenyl)piperazin-1-yl]-4-oxo-3,4-dihydroquinazoline-7-carboxylate](/img/structure/B2784065.png)
![N'-{2-[4-(dimethylamino)phenyl]-2-(1,2,3,4-tetrahydroisoquinolin-2-yl)ethyl}-N-[(oxolan-2-yl)methyl]ethanediamide](/img/structure/B2784067.png)
![N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2-[[3-(3-methylphenyl)-1,2,4-thiadiazol-5-yl]sulfanyl]acetamide](/img/structure/B2784068.png)
![6-chloro-N-[(2-chlorophenyl)methyl]pyridine-3-carboxamide](/img/structure/B2784070.png)
